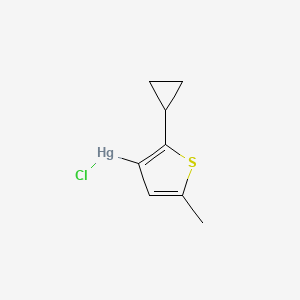
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridine ring system, a hydroxybutynyl group, and a phosphate group. Its molecular formula is C10H11N4O6P, and it is known for its potential roles in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the pteridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydroxybutynyl group: This is achieved through a series of reactions, including alkylation and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pteridine ring or the hydroxybutynyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have altered biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. Its phosphate group allows it to participate in phosphorylation reactions, which are crucial for signal transduction and energy transfer in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methylamino]benzoic acid: Shares the pteridine ring system but differs in the side chain structure.
4-(2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methylamino]benzoic acid: Another derivative with a similar core structure but different functional groups.
Uniqueness
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate is unique due to its combination of a pteridine ring, a hydroxybutynyl group, and a phosphate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
90689-74-0 |
|---|---|
Molekularformel |
C10H10N5O6P |
Molekulargewicht |
327.19 g/mol |
IUPAC-Name |
[4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxybut-3-ynyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H10N5O6P/c11-10-14-8-7(9(17)15-10)13-5(3-12-8)1-2-6(16)4-21-22(18,19)20/h3,6,16H,4H2,(H2,18,19,20)(H3,11,12,14,15,17) |
InChI-Schlüssel |
SHXWOWWMCZUJMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C#CC(COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
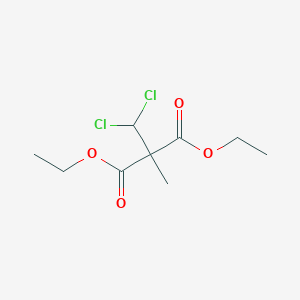
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
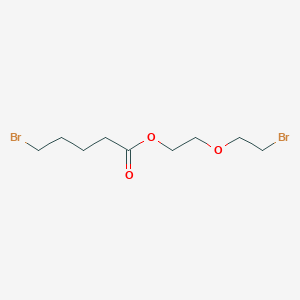
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)
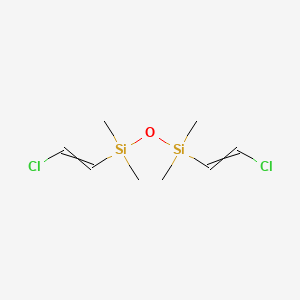
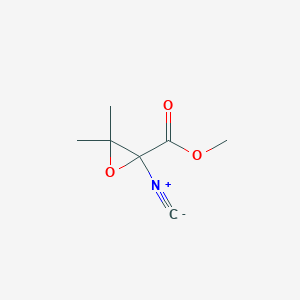
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
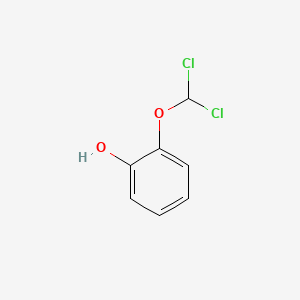
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
silane](/img/structure/B14359953.png)
